molecular formula C7H8BrN5O B15241040 4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15241040
M. Wt: 258.08 g/mol
InChI Key: BSCSYIURBSGNHH-UHFFFAOYSA-N
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Description

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both bromine and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazol-3-amine with 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazol-3-amine: Lacks the oxadiazole moiety, making it less versatile in certain applications.

    4-methyl-1,2,5-oxadiazole-3-amine:

Uniqueness

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the bromine, pyrazole, and oxadiazole moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

IUPAC Name

4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H8BrN5O/c1-4-6(12-14-11-4)3-13-2-5(8)7(9)10-13/h2H,3H2,1H3,(H2,9,10)

InChI Key

BSCSYIURBSGNHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=C(C(=N2)N)Br

Origin of Product

United States

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